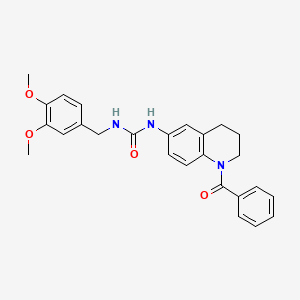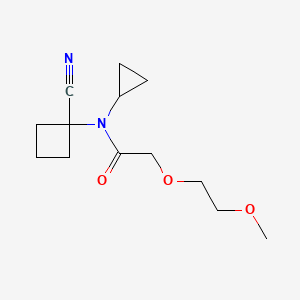
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, resulting in the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has demonstrated the ability to selectively target cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
Orientations Futures
There are several future directions for N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide research. One area of interest is the development of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide as a targeted therapy for specific types of cancer, such as hematological malignancies and solid tumors. Another area of interest is the combination of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide with other cancer therapies to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide and its potential side effects. Overall, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has shown promising results in preclinical models of cancer and has the potential to be a valuable addition to cancer therapy.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the cyclization of a substituted cyclobutane ring, followed by the addition of a cyano group, and then the introduction of a cyclopropyl group. The final step involves the addition of a 2-(2-methoxyethoxy)acetamide group. The overall yield of the synthesis is approximately 10%.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies and solid tumors. In addition, N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide has demonstrated the ability to selectively target cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-17-7-8-18-9-12(16)15(11-3-4-11)13(10-14)5-2-6-13/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQOEITVPBGNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)N(C1CC1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(2-methoxyethoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


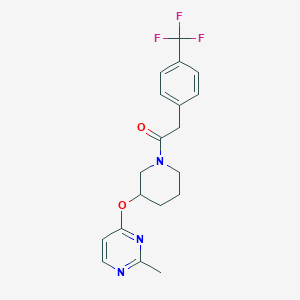
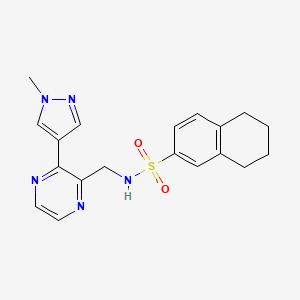
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
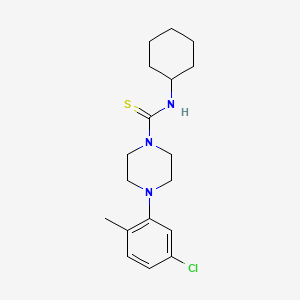
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)
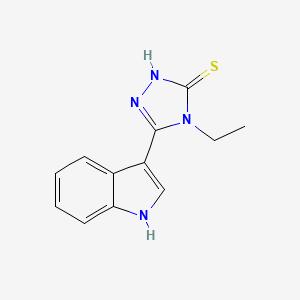

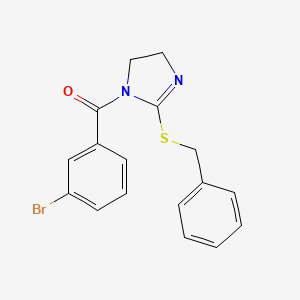
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

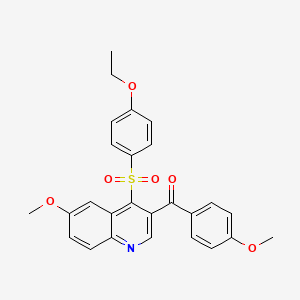
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)
